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Pamiparib at a Glance

The table below summarizes the core characteristics of pamiparib based on current research.

Feature Description

Drug Class Poly (ADP-ribose) polymerase (PARP) inhibitor [1]

Primary Target PARP1 and PARP2 enzymes [1]

Key Preclinical Improved penetration across the blood-brain barrier; not a substrate for P-
Differentiator gp/BCRP efflux pumps [1]

PARP Trapping More potent than olaparib in preclinical models (16-fold more potent in a
Potency BRCA1-mutated xenograft model) [1]

Relevant Combination Shows strong anti-tumor synergy with Temozolomide (TMZ) in preclinical
studies [1]

Clinical Trial Data in Ovarian Cancer
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A recent Phase 1b/2 trial (POST-PARPi) investigated pamiparib in combination with surufatinib fora

difficult-to-treat patient population. The key findings are summarized below.

Trial Aspect

Details

Trial Identifier

Patient Profile

Regimen

6-Month PFS Rate

Median Overall Survival

Objective Response Rate
(ORR)

Disease Control Rate
(DCR)

Common Grade 3/4
TRAEs

Exploratory Biomarker

NCT05494580 [2]

Platinum-resistant ovarian cancer with progression on or after prior PARP
inhibitor treatment [2]

Pamiparib (40 mg twice daily) + Surufatinib (250 mg once daily) [2]

46.7% (95% Cl, 24.4%-66.2%) [2]

14.7 months (95% CI, 9.9-not evaluable) [2]

6.9% (2 of 29 patients) [2]

699% (95% Cl, 49.2%-84.7%) [2]

Thrombocytopenia (20.7%), Anemia (17.2%), Neutropenia (13.8%) [2]

Circulating tumor DNA (ctDNA) response correlated with longer PFS [2]

Interpretation of Current Evidence

e Addressing an Unmet Need: The POST-PARRPI trial is significant because it specifically enrolled
patients whose cancer had become resistant to prior PARP inhibitors, a population with very limited
treatment options [2]. The reported 6-month PFS of 46.7% and median OS of 14.7 months are
clinically meaningful in this context.

¢ Mechanism of Action: The combination with surufatinib, a multi-kinase inhibitor, represents a
strategy to overcome resistance by simultaneously targeting multiple pathways.

o Data Limitations: It is crucial to note that this data comes from a single-arm trial without a direct
control group. Therefore, while promising, the efficacy is described as "modest," and definitive
conclusions about its comparative performance against other regimens cannot be drawn [2].
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Core Experimental Protocol from Key Studies

For your reference, here are the methodologies from the pivotal studies cited:

¢ Preclinical Enzyme Assay (from [1]): The inhibitory activity of pamiparib against PARP enzymes
was tested using commercial chemiluminescent assay kits. Briefly, histones were immobilized on
plates and incubated with serial drug dilutions and the PARP enzyme. A reaction was initiated by
adding biotinylated NAD and activating DNA. After termination, the biotinylated PARylation products
were quantified via streptavidin-HRP and chemiluminescence, with IC50 values calculated from the
inhibition curves.

¢ Clinical Trial Design (POST-PARPI, from [2]): This was a multicenter, single-arm, Phase 1b/2 trial.
In Phase 1b, a standard 3+3 dose escalation was used to establish the recommended Phase 2 dose
(RP2D). In Phase 2, patients received the RP2D (pamiparib 40 mg twice daily + surufatinib 250 mg
once daily). The primary endpoint was the 6-month PFS rate. Key secondary endpoints included
Overall Survival (OS), Objective Response Rate (ORR) by RECIST 1.1, and safety. An exploratory
endpoint involved measuring ctDNA dynamics and their association with clinical outcomes.

Pathways and Context

To better understand the therapeutic landscape, the following diagrams illustrate the core mechanism of

PARP inhibitors and the clinical context of pamiparib's application.
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Figure 1: Mechanism of PARP Inhibitor Synthetic Lethality in HRD Cancer Cells. PARP inhibitors (PARPi)
block the Base Excision Repair (BER) pathway and trap PARP enzymes on DNA. This leads to replication
fork collapse and double-strand breaks (DSBs). In cells with pre-existing Homologous Recombination

Deficiency (HRD), these DSBs cannot be repaired, leading to selective cancer cell death [3] [4] [5].
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Figure 2: Clinical Context of the POST-PARPiI Trial. Ovarian cancer is categorized as platinum-sensitive or
platinum-resistant based on the time to relapse dfter initial platinum-based chemotherapy (Platinum-Free
Interval). The POST-PARPI trial specifically evaluated pamiparib in patients with platinum-resistant disease
who had also progressed after prior PARP inhibitor therapy, a group with a high unmet need [6] [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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